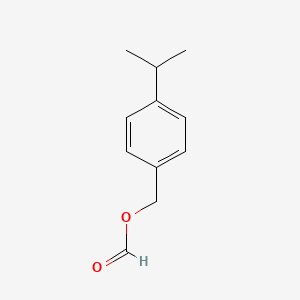![molecular formula C21H28N2O B13780769 4-[2-[3-(3-methoxyphenyl)-3-propylazetidin-1-yl]ethyl]aniline CAS No. 66968-18-1](/img/structure/B13780769.png)
4-[2-[3-(3-methoxyphenyl)-3-propylazetidin-1-yl]ethyl]aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[2-[3-(3-methoxyphenyl)-3-propylazetidin-1-yl]ethyl]aniline is a complex organic compound featuring a methoxyphenyl group, a propylazetidinyl group, and an aniline moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-[3-(3-methoxyphenyl)-3-propylazetidin-1-yl]ethyl]aniline typically involves multiple steps, starting from commercially available precursors. One common route involves the formation of the azetidine ring through a cyclization reaction, followed by the introduction of the methoxyphenyl and propyl groups. The final step involves the attachment of the aniline moiety. Reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability. Quality control measures, including chromatography and spectroscopy, are essential to ensure the consistency and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-[2-[3-(3-methoxyphenyl)-3-propylazetidin-1-yl]ethyl]aniline can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The azetidine ring can be reduced to form a more saturated ring structure.
Substitution: The aniline moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like bromine for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to drive the reactions to completion.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxylated derivative, while reduction of the azetidine ring can produce a more saturated azetidine compound.
Applications De Recherche Scientifique
4-[2-[3-(3-methoxyphenyl)-3-propylazetidin-1-yl]ethyl]aniline has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a ligand in biochemical assays to study protein-ligand interactions.
Industry: It can be used in the production of advanced materials with unique properties.
Mécanisme D'action
The mechanism of action of 4-[2-[3-(3-methoxyphenyl)-3-propylazetidin-1-yl]ethyl]aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyphenyl group may facilitate binding to hydrophobic pockets, while the azetidine ring can provide structural rigidity. The aniline moiety may participate in hydrogen bonding or π-π interactions, enhancing the compound’s affinity for its target.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(3-(3-methoxyphenyl)acryloyl)phenoxybutyl 2-hydroxybenzoate: This compound shares the methoxyphenyl group but differs in its overall structure and functional groups.
Methyl 2-((3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate: This compound also contains a methoxyphenyl group but features a quinazolinone core.
Uniqueness
4-[2-[3-(3-methoxyphenyl)-3-propylazetidin-1-yl]ethyl]aniline is unique due to its combination of functional groups and structural features, which confer specific chemical reactivity and biological activity. Its azetidine ring and aniline moiety distinguish it from other methoxyphenyl-containing compounds, providing unique opportunities for research and application.
Propriétés
Numéro CAS |
66968-18-1 |
|---|---|
Formule moléculaire |
C21H28N2O |
Poids moléculaire |
324.5 g/mol |
Nom IUPAC |
4-[2-[3-(3-methoxyphenyl)-3-propylazetidin-1-yl]ethyl]aniline |
InChI |
InChI=1S/C21H28N2O/c1-3-12-21(18-5-4-6-20(14-18)24-2)15-23(16-21)13-11-17-7-9-19(22)10-8-17/h4-10,14H,3,11-13,15-16,22H2,1-2H3 |
Clé InChI |
JKCBCFOGBHTOCJ-UHFFFAOYSA-N |
SMILES canonique |
CCCC1(CN(C1)CCC2=CC=C(C=C2)N)C3=CC(=CC=C3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


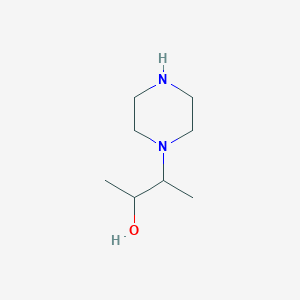
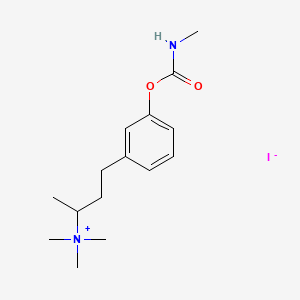
![calcium;3-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]-5-chloro-4-ethylbenzenesulfonate](/img/structure/B13780698.png)
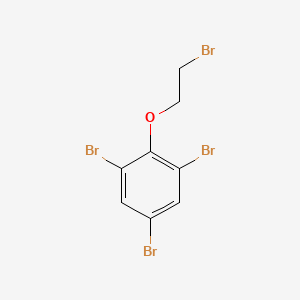
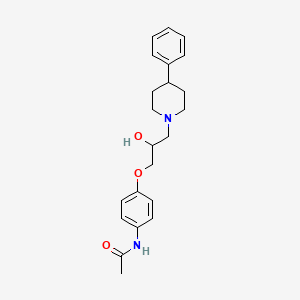

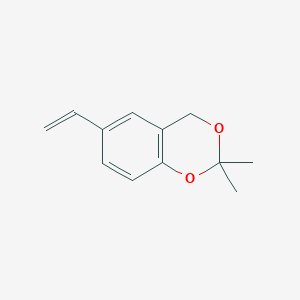
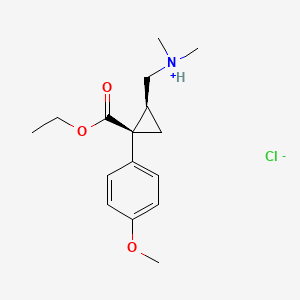

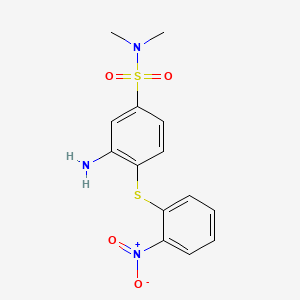
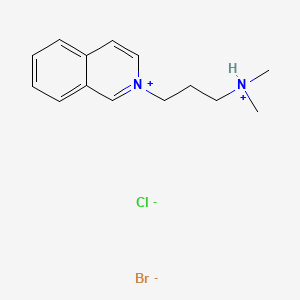
![Dirubidium 4,4'-methylenebis[3-hydroxy-2-naphthoate]](/img/structure/B13780756.png)
![1-[4-[2-(4-bromo-3-methylanilino)-2-oxoethoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B13780764.png)
